molecular formula C13H8Cl2N2O2S2 B2535774 4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide CAS No. 946223-61-6

4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide

Cat. No.: B2535774
CAS No.: 946223-61-6
M. Wt: 359.24
InChI Key: ZDQVGVQKVDXSCL-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide has several scientific research applications:

Safety and Hazards

The benzothiazole derivatives were evaluated for their safety and were considered safe anti-inflammatory agents .

Future Directions

The future directions for the research on benzothiazole derivatives could involve further exploration of their anti-inflammatory and antibacterial properties. The distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide could also be investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with sulfonyl chlorides. One common method includes the reaction of 2-amino-4-chlorobenzothiazole with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
  • 2-amino-6-chlorobenzothiazole
  • 2-amino-5-fluorobenzothiazole

Uniqueness

4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide is unique due to its dual chlorine substitution, which enhances its reactivity and potential biological activity. Compared to other benzothiazole derivatives, this compound exhibits distinct chemical properties that make it suitable for specific applications in medicinal and industrial chemistry .

Properties

IUPAC Name

4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S2/c14-8-4-6-9(7-5-8)21(18,19)17-13-16-12-10(15)2-1-3-11(12)20-13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQVGVQKVDXSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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